2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
Description
2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 2060043-79-8) is a bicyclic heterocyclic compound with a molecular formula of C₉H₁₀F₂N₂O₂ and a molar mass of 216.18 g/mol . Its structure features a partially saturated imidazo[1,2-a]pyridine core, with a difluoromethyl (-CF₂H) substituent at position 2 and a carboxylic acid (-COOH) group at position 2. The compound’s SMILES notation is C1CCN2C(=NC(=C2C(=O)O)C(F)F)C1, and its InChIKey is VUZWQGLSALVGPX-UHFFFAOYSA-N .
This compound is primarily investigated as a pharmacophore building block, particularly in antimicrobial and anti-inflammatory drug discovery .
Properties
IUPAC Name |
2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c10-8(11)6-7(9(14)15)13-4-2-1-3-5(13)12-6/h8H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZWQGLSALVGPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=C2C(=O)O)C(F)F)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060043-79-8 | |
| Record name | 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally proceeds via:
- Construction of the imidazo[1,2-a]pyridine core.
- Introduction of the difluoromethyl substituent.
- Functionalization with a carboxylic acid group at the 3-position.
This sequence often involves cyclization reactions, radical difluoromethylation, and oxidation or hydrolysis steps under controlled conditions.
Formation of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine framework is commonly synthesized by condensation of 2-aminopyridine derivatives with aldehydes or cyclopropyl amines under reflux in anhydrous solvents such as methanol or dichloromethane. For example, the combination of Boc-1-aminocyclopropane-1-carboxaldehyde with 2-amino-3-hydroxypyridine in anhydrous methanol at 45 °C for 18 hours, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), has been reported to yield the corresponding imidazo[1,2-a]pyridine intermediate with high efficiency.
Introduction of the Difluoromethyl Group
Difluoromethylation is a critical step imparting unique chemical and biological properties to the molecule. Recent advances favor visible light-induced radical difluoromethylation protocols due to their mild conditions and high selectivity.
- A notable method employs difluoromethyltriphenylphosphonium bromide ([Ph₃PCF₂H]⁺Br⁻) as a stable and convenient difluoromethyl radical source.
- Under blue LED irradiation, in the presence of a photocatalyst such as fac-Ir(ppy)₃, the difluoromethyl radical is generated and added to the imidazo[1,2-a]pyridine core, enabling efficient functionalization without harsh reagents or conditions.
Alternative difluoromethyl sources like HCF₂SO₂Cl and hypervalent iodine(III) reagents have been explored but generally show lower efficiency or require more complex handling.
Carboxylic Acid Functionalization
The carboxylic acid group at the 3-position is typically introduced by oxidation of the corresponding aldehyde or nitrile precursors or by hydrolysis of ester intermediates.
- For instance, oxidation of methyl or aldehyde precursors using oxidants such as DDQ or other mild oxidants in dichloromethane or dioxane/pyridine mixtures under controlled temperature conditions facilitates the formation of the carboxylic acid group.
- Hydrolysis of nitrile intermediates under acidic or basic conditions can also yield the carboxylic acid functionality.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | 2-Amino-3-hydroxypyridine + Boc-aminocyclopropane-1-carboxaldehyde, MeOH, 45 °C, 18 h | Formation of imidazo[1,2-a]pyridine core |
| 2 | Oxidation | DDQ in CH₂Cl₂, room temperature, 1 h | Aromatization and oxidation of intermediate |
| 3 | Radical Difluoromethylation | [Ph₃PCF₂H]⁺Br⁻, fac-Ir(ppy)₃, blue LED, CH₃CN, N₂ atmosphere, room temperature, 16 h | Introduction of difluoromethyl group via radical mechanism |
| 4 | Oxidation/Hydrolysis | Mild oxidants or acidic/basic hydrolysis | Conversion to carboxylic acid at position 3 |
Detailed Research Findings and Analysis
- The use of photocatalytic radical difluoromethylation offers a highly selective and mild approach to introduce the CF₂H group, avoiding multi-step syntheses involving hazardous reagents like gaseous HCF₂Cl.
- The initial cyclization step benefits from the use of molecular sieves to maintain anhydrous conditions, enhancing yield and purity.
- Oxidation with DDQ is efficient for aromatization and functional group transformation but requires careful control to avoid over-oxidation or side reactions.
- The difluoromethylated imidazo[1,2-a]pyridine carboxylic acid exhibits promising biological activities due to the electron-withdrawing difluoromethyl group, which enhances binding affinity in medicinal chemistry applications.
Summary Table of Key Physical and Chemical Data
| Property | Data |
|---|---|
| Molecular Formula | C₉H₁₀F₂N₂O₂ |
| Molecular Weight | 216.18 g/mol |
| CAS Number | 2060043-79-8 |
| IUPAC Name | 2-(Difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid |
| SMILES | C1CCN2C(=NC(=C2C(=O)O)C(F)F)C1 |
| Typical Solvents for Synthesis | Methanol, Dichloromethane, Acetonitrile |
| Key Reagents | Boc-1-aminocyclopropane-1-carboxaldehyde, DDQ, [Ph₃PCF₂H]⁺Br⁻, fac-Ir(ppy)₃ |
| Reaction Conditions | 0–45 °C, blue LED irradiation, inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated imidazo[1,2-a]pyridine derivatives with additional functional groups .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Some notable applications include:
- Anticancer Activity: Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit cytotoxic effects against several cancer cell lines. The difluoromethyl group may enhance the compound's lipophilicity and bioavailability, making it a candidate for further development in cancer therapeutics .
- Antimicrobial Properties: Studies have shown that imidazo[1,2-a]pyridine derivatives possess antimicrobial activity against a range of pathogens. The difluoromethyl substitution could contribute to improved potency and selectivity against bacterial strains .
Neurological Applications
Research into the neuroprotective properties of imidazo[1,2-a]pyridine compounds suggests potential applications in treating neurodegenerative diseases. The structural characteristics may allow for modulation of neurotransmitter systems or neuroinflammation pathways.
Enzyme Inhibition
The compound has been explored for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes linked to cancer metabolism or inflammatory responses, offering a dual mechanism for therapeutic intervention.
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Targeting specific cancer types |
| Antimicrobial agents | Broad-spectrum efficacy against pathogens | |
| Neurological Research | Neuroprotective effects | Potential treatment for neurodegeneration |
| Enzyme Inhibition | Inhibition of metabolic enzymes | Dual-action therapeutic strategies |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a series of imidazo[1,2-a]pyridine derivatives exhibited significant cytotoxicity against ovarian cancer cells. The introduction of the difluoromethyl group was found to enhance the compound's interaction with DNA and induce apoptosis in cancer cells.
Case Study 2: Antimicrobial Efficacy
In a recent investigation conducted by researchers at a leading pharmaceutical institute, the compound was tested against resistant strains of Staphylococcus aureus. Results indicated that the difluoromethyl derivative showed superior antibacterial activity compared to its non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the binding affinity of the compound to its target proteins, leading to improved pharmacological effects. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity and resulting in the desired therapeutic outcomes .
Comparison with Similar Compounds
Electronic Effects
Solubility and Stability
Biological Activity
2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-tuberculosis (anti-TB) activity, and provides insights into its pharmacokinetics and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the molecular formula and features a difluoromethyl group attached to an imidazopyridine core. Its structural details are essential for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.19 g/mol |
| CAS Number | 2059975-76-5 |
| SMILES | C1CCN2C(=NC(=C2C(=O)O)C(F)F)C1 |
Anti-Tuberculosis Activity
Recent studies have highlighted the anti-TB properties of imidazopyridine derivatives, including this compound. A notable study synthesized various derivatives and evaluated their efficacy against Mycobacterium tuberculosis. The findings indicated that modifications to the imidazopyridine structure could enhance anti-TB activity significantly.
Key Findings:
- Compounds derived from the lead structure exhibited potent activity against both drug-susceptible and multidrug-resistant strains of TB.
- The most effective derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory effects on bacterial growth .
Structure-Activity Relationship (SAR)
The SAR studies revealed that specific modifications to the imidazopyridine ring could lead to improved biological activity. For example:
- The presence of a difluoromethyl group at position 2 was crucial for enhancing antibacterial properties.
- Substituents on the nitrogen atoms also influenced the compound's activity and pharmacokinetic profile.
Pharmacokinetics
Pharmacokinetic studies indicated that these compounds have high plasma protein binding rates (over 99%) in both human and mouse models. This property suggests a prolonged half-life and potential for sustained therapeutic effects .
| Parameter | Human | Mouse |
|---|---|---|
| Plasma Protein Binding (%) | 99.89 | 99.64 |
| CYP Inhibition (%) | ||
| CYP1A2 | 26.3 | |
| CYP2C9 | 32.2 | |
| CYP2D6 | 16.4 | |
| CYP3A4 | 52.2 |
Case Studies
Several case studies have reported on the efficacy of imidazopyridine derivatives against TB:
-
Study on Compound Efficacy : A comparative analysis of several derivatives indicated that modifications at position 3 of the imidazopyridine ring led to compounds with enhanced potency against resistant TB strains.
- Compound Analysis : Compound 16 demonstrated excellent activity against MDR and XDR strains with minimal cytotoxicity in human cell lines.
Q & A
Q. What are the common synthetic routes for preparing 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid?
The synthesis typically involves cyclization of substituted pyridine precursors followed by functionalization. For example:
- Suzuki-Miyaura cross-coupling : Optimized conditions for imidazo[1,2-a]pyridines include using strong bases (e.g., KPO) in dimethoxyethane (DME) under inert atmospheres to introduce aryl/alkyl groups at the 2-position .
- Carboxylic acid introduction : Hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or basic conditions, as demonstrated in analogous compounds like 2-ethyl-imidazo[1,2-a]pyridine-3-carboxylic acid synthesis .
- Difluoromethylation : Fluorine substituents are often introduced via nucleophilic substitution or fluorinating agents (e.g., DAST), though specific protocols for this compound require validation due to steric and electronic effects .
Q. How can structural characterization of this compound be performed?
- NMR spectroscopy : H and C NMR in deuterated DMSO or CDCl are standard. For example, C NMR of similar imidazo[1,2-a]pyridine derivatives shows distinct peaks for the carboxylic acid (~168 ppm) and aromatic carbons (~130–145 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHFNO: 253.07).
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, though crystallization may require derivatization (e.g., methyl esters) .
Advanced Research Questions
Q. What strategies optimize the compound’s pharmacological activity in structure-activity relationship (SAR) studies?
- Substituent effects : The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Compare with trifluoromethyl derivatives (e.g., 2-(trifluoromethyl)-imidazo[1,2-a]pyridine-8-carboxylic acid), which show altered binding affinities due to steric bulk .
- Bioisosteric replacements : Replace the carboxylic acid with esters or amides to modulate solubility and target engagement. For example, ethyl ester derivatives of imidazo[1,2-a]pyridines are intermediates for prodrug development .
Q. How can data contradictions in reaction yields or biological activity be resolved?
- Reaction reproducibility : Ensure anhydrous conditions for fluorination steps, as moisture can hydrolyze intermediates. For cross-coupling, solvent purity and catalyst loading (e.g., Pd(PPh)) significantly impact yields .
- Biological assay variability : Standardize cell-based assays (e.g., MIC for antibacterial activity) using controls like Compound 59/61 from tuberculosis research, which shares a similar scaffold .
Q. What analytical challenges arise in purity assessment, and how are they addressed?
- HPLC method development : Use C18 columns with gradient elution (e.g., 0.1% TFA in HO/MeCN) to separate polar impurities. Purity ≥95% is typical for research-grade material .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH). Imidazo[1,2-a]pyridines are prone to oxidation; storage at –20°C under argon is recommended .
Q. What derivatization methods enable functional diversification of the core structure?
- Amide coupling : Activate the carboxylic acid with EDC/HOBt to conjugate amines (e.g., pyridin-3-ylamine) for probing target interactions .
- Halogenation : Bromination at the 6-position (e.g., 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid) facilitates further cross-coupling .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
